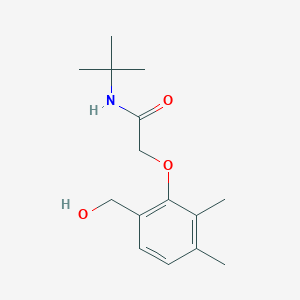
(6-(tert-Butylamino)pyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(tert-Butylamino)pyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a tert-butylamino group at the 6-position and a methanol group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(tert-Butylamino)pyridin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and tert-butylamine.
Reaction Conditions: The reaction is carried out under mild conditions, often involving the use of a reducing agent such as sodium borohydride to reduce the intermediate imine formed between 3-pyridinecarboxaldehyde and tert-butylamine to the desired alcohol.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves:
Optimization of Reaction Conditions: Industrial processes often optimize reaction conditions to increase yield and reduce costs. This may include the use of more efficient catalysts or alternative reducing agents.
Continuous Flow Synthesis: In some cases, continuous flow synthesis techniques are employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(6-(tert-Butylamino)pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Pyridinecarboxaldehyde or pyridinecarboxylic acid derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6-(tert-Butylamino)pyridin-3-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (6-(tert-Butylamino)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in neurotransmission or inflammation, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-tert-Butylpyridin-3-yl)methanol: Similar in structure but lacks the amino group.
4-(tert-Butylamino)pyridine: Similar but with the amino group at a different position on the pyridine ring.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A more complex derivative with additional functional groups.
Uniqueness
(6-(tert-Butylamino)pyridin-3-yl)methanol is unique due to the specific positioning of the tert-butylamino and methanol groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and pathways, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H16N2O |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
[6-(tert-butylamino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C10H16N2O/c1-10(2,3)12-9-5-4-8(7-13)6-11-9/h4-6,13H,7H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
SFXGPCIFMBZGMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC1=NC=C(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)
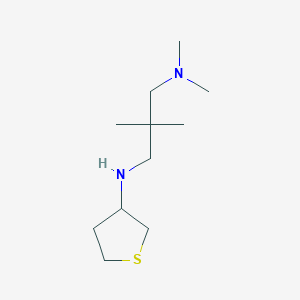
![tert-butyl (1R,4R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13012408.png)
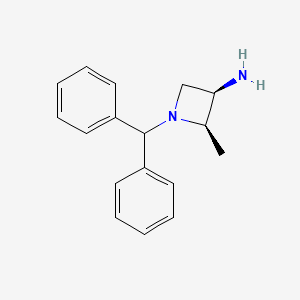

![7-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B13012417.png)
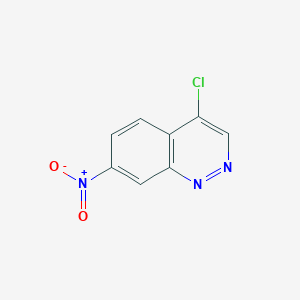
![1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13012431.png)
![3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13012434.png)
![exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13012436.png)
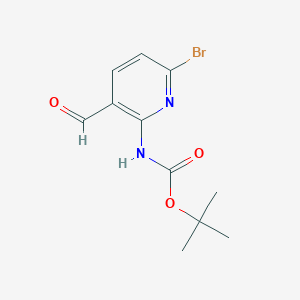
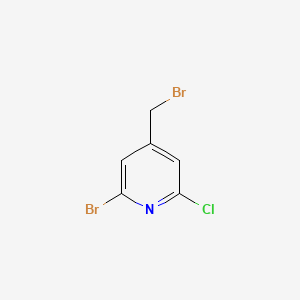
![Bicyclo[4.1.0]heptan-2-ol](/img/structure/B13012480.png)
